

Comparative Molecular Docking Analysis of 2-Aminobenzothiazole Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 2-Amino-5,6-dimethylbenzothiazole

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A detailed guide for researchers, scientists, and drug development professionals on the in-silico performance and experimental validation of 2-aminobenzothiazole derivatives against various therapeutic targets.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Molecular docking studies are crucial in contemporary drug discovery, offering insights into the binding affinities and interaction patterns of novel compounds with their biological targets. This guide provides a comparative overview of docking studies performed on various 2-aminobenzothiazole derivatives, supported by experimental data and detailed methodologies to aid in the rational design of new therapeutic agents. While specific comparative data on **2-Amino-5,6-dimethylbenzothiazole** derivatives is limited, this guide draws parallels from structurally related compounds, such as 2-amino-6-methylbenzothiazole and other substituted 2-aminobenzothiazoles, to provide a valuable comparative context.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the quantitative data from various molecular docking and in-vitro studies, comparing the performance of different 2-aminobenzothiazole derivatives against

key protein targets implicated in cancer and other diseases.

Table 1: Docking Performance of 2-Aminobenzothiazole Derivatives Against Cancer-Related Kinases

Compound Class	Derivative/Compound	Target Protein (PDB ID)	Docking Score (kcal/mol)	Docking Software	Biological Activity
2-Aminobenzothiazole	Compound with piperazine moiety (OMS14)	PI3Ky (7JWE)	134.458 (LibDock Score)	LibDock	IC50: 22.13 - 61.03 μ M[1][2]
2-Aminobenzothiazole	Compound with piperazine moiety (OMS2)	PI3Ky (7JWE)	121.194 (LibDock Score)	LibDock	48% inhibition @ 100 μ M[1][2]
Benzo[d]thiazol-2-amine	Derivative 2	HER (Receptor)	-10.4	AutoDock Vina	Not Reported[3]
Benzo[d]thiazol-2-amine	Derivative 3	HER (Receptor)	-9.9	AutoDock Vina	Not Reported[3]
2-Aminothiazole	Derivative 1a	mTOR (4DRH)	Stronger binding than doxorubicin	Not Specified	Not Reported[4]
2-Aminothiazole	Derivative 2a	EGFR (4RJ3)	Stronger binding than rapamycin	Not Specified	Not Reported[4]
2-Amino-6-methylbenzothiazole	Palladium(II) Complex (C1)	Ki-67	Significant Inhibition	Not Specified	Promising efficacy against colon carcinoma[5]

Table 2: Docking Performance of 2-Aminobenzothiazole Derivatives Against Other Enzymes

Compound Class	Derivative/Compound	Target Protein (PDB ID)	Docking Score (kcal/mol)	Docking Software	Biological Activity (Ki/IC50)
2-Aminobenzothiazole	N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Analog (C1)	Calmodulin (6CNN)	-11.5	AutoDock Vina	Not Reported
2-Aminobenzothiazole	N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Analog (C4)	Calmodulin (6CNN)	-11.2	AutoDock Vina	Not Reported
2-Aminothiazole	2-amino-4-(4-bromophenyl)thiazole	α -Glucosidase	-6.62 (AutoDock 4.2)	AutoDock 4.2 & Vina	Ki: 56.61 \pm 1.31 μ M[6]
2-Aminothiazole	2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole	Acetylcholinesterase (AChE)	-7.86	Not Specified	Not Reported[7]
2-Aminothiazole	2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole	Butyrylcholinesterase (BChE)	-7.96	Not Specified	Not Reported[7]

Experimental Protocols

The methodologies employed in molecular docking studies are critical for the reproducibility and reliability of the results. Below are detailed protocols based on the cited literature.

Protocol 1: Molecular Docking using AutoDock Vina[3] [6]

- Protein Preparation:
 - The three-dimensional crystal structure of the target protein (e.g., Calmodulin, PDB ID: 6CNN or HER) is obtained from the Protein Data Bank.
 - Water molecules and any co-crystallized ligands are removed from the protein structure.
 - Polar hydrogen atoms and Kollman charges are added to the protein structure using AutoDock Tools (ADT).
 - The prepared protein structure is saved in the PDBQT file format.
- Ligand Preparation:
 - The 2D structures of the 2-aminobenzothiazole derivatives are drawn using a chemical drawing software like ChemSketch.
 - The 2D structures are converted to 3D structures and optimized to their lowest energy conformation.
 - Gasteiger charges are computed, and rotatable bonds are defined for the ligands, which are then saved in the PDBQT format.
- Grid Box Generation:
 - A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.
- Docking Simulation:
 - AutoDock Vina is used to perform the molecular docking simulations.

- The program searches for the best binding conformations of the ligands within the defined grid box, and the binding affinity is calculated in kcal/mol.
- The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.

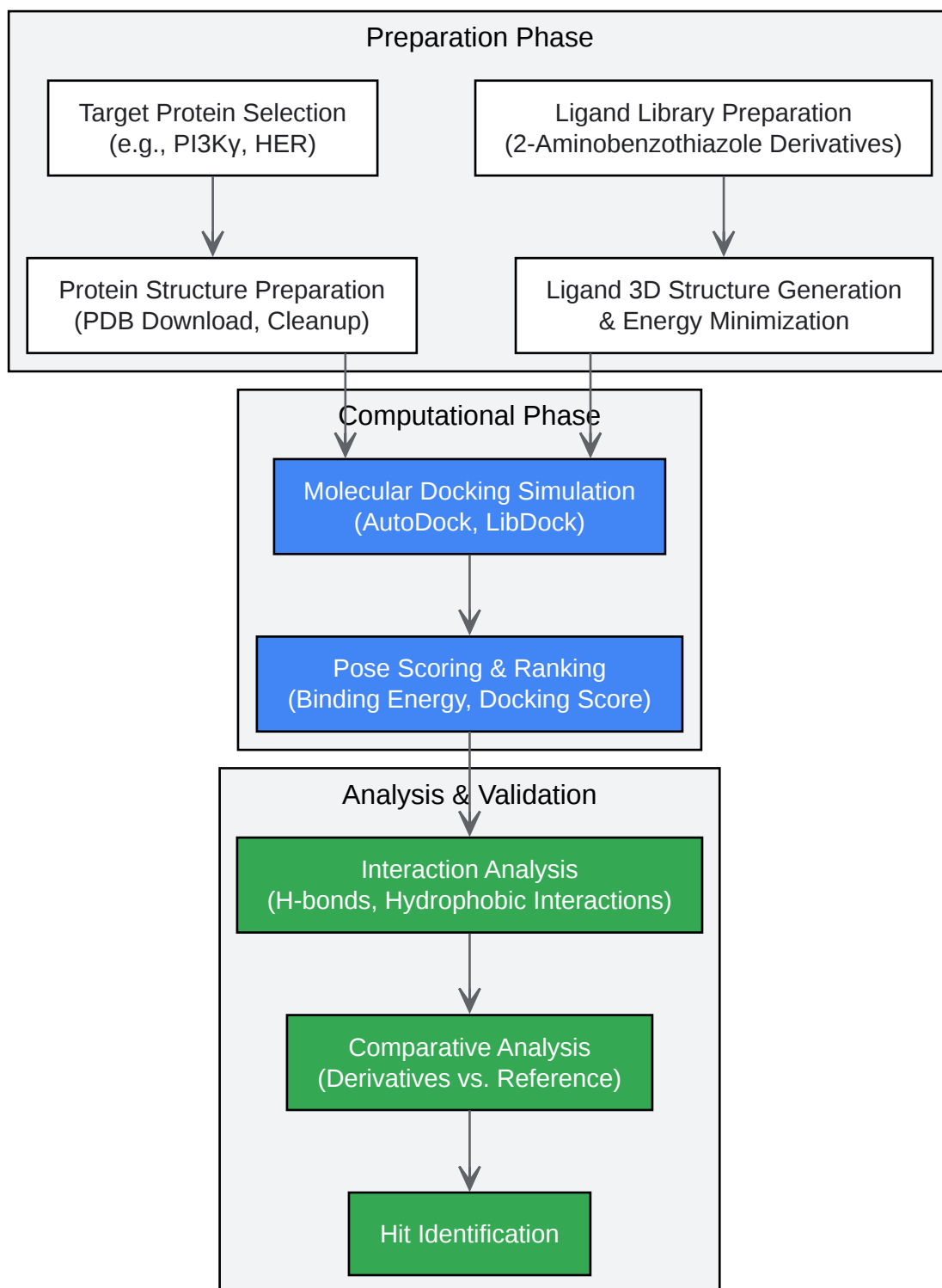
Protocol 2: Molecular Docking using LibDock[1][2]

- Protein and Ligand Preparation:
 - The protein (e.g., PI3Ky, PDB ID: 7JWE) and ligand structures are prepared, ensuring proper atom types and charges are assigned.
 - The binding site is defined based on the co-crystallized ligand or through automated cavity detection algorithms.
- Docking Simulation:
 - The LibDock algorithm is employed for the docking calculations.
 - LibDock places the ligand conformations into the active site based on polar and apolar hotspots.
 - The poses are then minimized, and the final docked poses are scored based on their interactions with the protein. A higher LibDock score indicates a more favorable binding interaction.[2]
- Validation:
 - The reliability of the docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.

Visualizing Molecular Docking and Signaling Pathways

Workflow for Comparative Molecular Docking

The following diagram illustrates a typical workflow for a comparative molecular docking study, from target selection to hit identification.

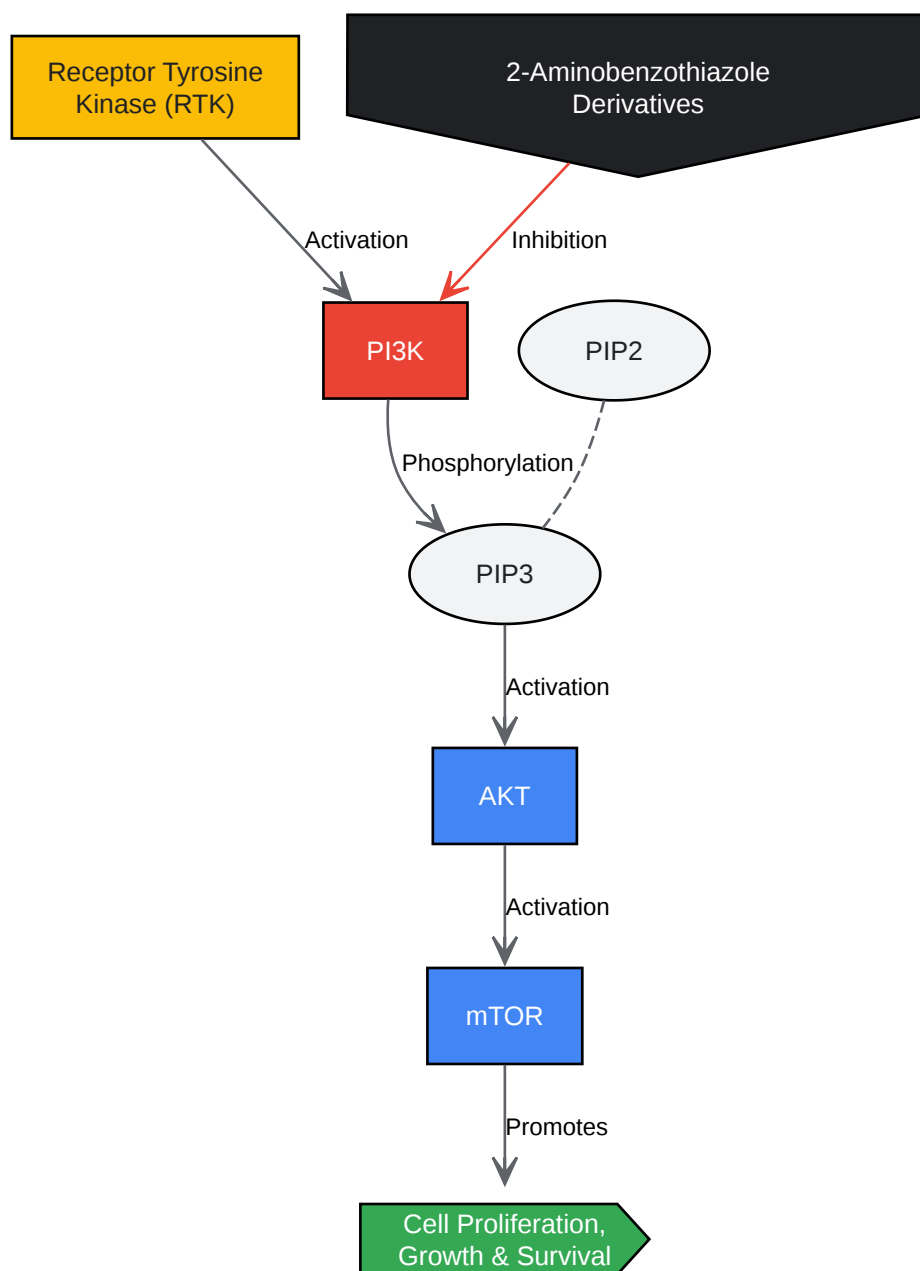


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Caption: A generalized workflow for in-silico comparative molecular docking studies.

The PI3K/AKT/mTOR Signaling Pathway

Several 2-aminobenzothiazole derivatives have been investigated as potential anticancer agents targeting components of the PI3K/AKT/mTOR signaling pathway.^[1] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

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